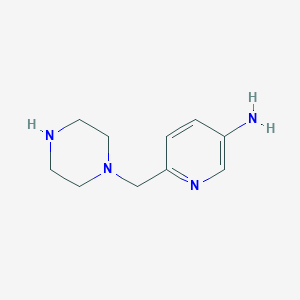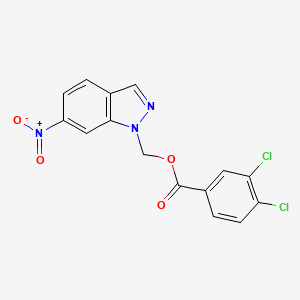
(6-Nitro-1h-indazol-1-yl)methyl 3,4-dichlorobenzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(6-Nitro-1h-indazol-1-yl)methyl 3,4-dichlorobenzoate is a chemical compound that belongs to the class of indazole derivatives Indazole derivatives are known for their diverse biological activities and are used in various fields such as medicinal chemistry, agrochemicals, and materials science
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (6-Nitro-1h-indazol-1-yl)methyl 3,4-dichlorobenzoate typically involves the reaction of 6-nitroindazole with 3,4-dichlorobenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified using column chromatography to obtain the desired compound in high yield .
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. This would include the use of industrial reactors, automated systems for reagent addition, and large-scale purification techniques such as recrystallization or industrial chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
(6-Nitro-1h-indazol-1-yl)methyl 3,4-dichlorobenzoate can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The chlorine atoms on the benzene ring can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen gas and palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophiles like amines or thiols, often in the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products Formed
Reduction: The major product would be (6-amino-1h-indazol-1-yl)methyl 3,4-dichlorobenzoate.
Substitution: Depending on the nucleophile used, products like (6-Nitro-1h-indazol-1-yl)methyl 3,4-diaminobenzoate or (6-Nitro-1h-indazol-1-yl)methyl 3,4-dithiobenzoate can be formed.
Applications De Recherche Scientifique
(6-Nitro-1h-indazol-1-yl)methyl 3,4-dichlorobenzoate has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting cancer and inflammatory diseases.
Biology: The compound is studied for its potential as an enzyme inhibitor, particularly in the context of kinases and other signaling proteins.
Industry: It is used in the development of new materials with specific electronic or optical properties.
Mécanisme D'action
The mechanism of action of (6-Nitro-1h-indazol-1-yl)methyl 3,4-dichlorobenzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group can participate in redox reactions, while the indazole moiety can interact with protein binding sites. These interactions can modulate the activity of the target proteins, leading to various biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
(6-Nitro-1h-indazol-1-yl)methyl benzoate: Lacks the chlorine atoms on the benzene ring, which can affect its reactivity and biological activity.
(6-Nitro-1h-indazol-1-yl)methyl 4-chlorobenzoate: Contains only one chlorine atom, which may result in different chemical and biological properties.
Uniqueness
(6-Nitro-1h-indazol-1-yl)methyl 3,4-dichlorobenzoate is unique due to the presence of two chlorine atoms on the benzene ring, which can enhance its reactivity and potential interactions with biological targets. This makes it a valuable compound for various applications in research and industry .
Propriétés
Numéro CAS |
27225-66-7 |
|---|---|
Formule moléculaire |
C15H9Cl2N3O4 |
Poids moléculaire |
366.2 g/mol |
Nom IUPAC |
(6-nitroindazol-1-yl)methyl 3,4-dichlorobenzoate |
InChI |
InChI=1S/C15H9Cl2N3O4/c16-12-4-2-9(5-13(12)17)15(21)24-8-19-14-6-11(20(22)23)3-1-10(14)7-18-19/h1-7H,8H2 |
Clé InChI |
FAYLZTORTDLCMZ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C=C1C(=O)OCN2C3=C(C=CC(=C3)[N+](=O)[O-])C=N2)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


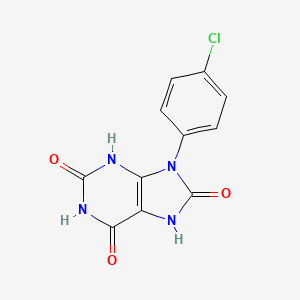
![4-Azoniaspiro[3.5]nonane, perchlorate](/img/structure/B13985822.png)
![Methyl 5-amino-6-bromobenzo[b]thiophene-2-carboxylate](/img/structure/B13985824.png)
![7-Methyltetrazolo[1,5-a]quinazolin-5(1H)-one](/img/structure/B13985825.png)
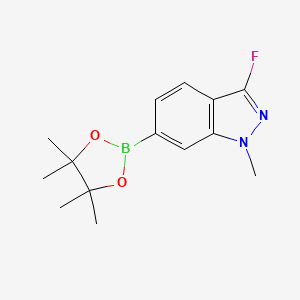
![3-Chloropyrrolo[1,2-b]pyridazine](/img/structure/B13985836.png)
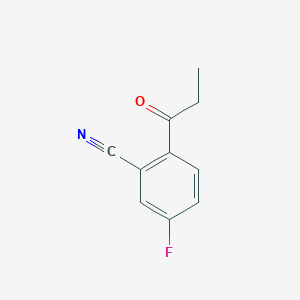
![5-(4-Bromobutoxy)pyrazolo[1,5-a]pyridine](/img/structure/B13985843.png)
![1-Cyclopropyl-4-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazol-1-yl]piperidine](/img/structure/B13985846.png)
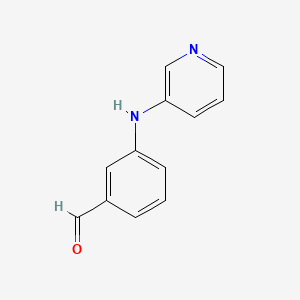

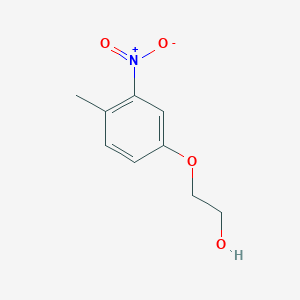
![cis-3-[2-(2-Fluorophenyl)-2-oxoethyl]cyclopentane-1-carboxylicacid](/img/structure/B13985869.png)
